CID 140648285

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

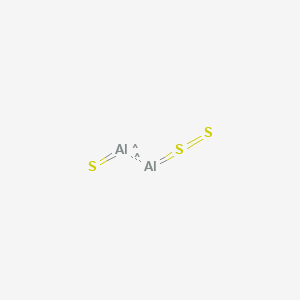

Aluminumsulfide, also known as dialuminium trisulfide, is a chemical compound with the formula Al₂S₃. This compound is typically a gray solid and is known for its interesting structural chemistry, existing in several crystalline forms. It is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides when exposed to the atmosphere .

准备方法

Aluminumsulfide can be prepared through the direct reaction of aluminum metal and sulfur. This reaction is highly exothermic and can be represented by the equation: [ 2Al + 3S \rightarrow Al_2S_3 ] Due to the exothermic nature of the reaction, it is not necessary to heat the entire mixture . Another method involves using lead sulfide as a reactant: [ 2Al + 3PbS \rightarrow Al_2S_3 + 3Pb ] This method helps in controlling the reaction more effectively .

化学反应分析

Aluminumsulfide undergoes several types of chemical reactions:

Hydrolysis: When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide[ Al_2S_3 + 6H_2O \rightarrow 2Al(OH)_3 + 3H_2S ]

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form aluminum chloride and hydrogen sulfide[ Al_2S_3 + 6HCl \rightarrow 2AlCl_3 + 3H_2S ] These reactions highlight its reactivity with water and acids, forming hydrogen sulfide as a major product.

科学研究应用

Aluminumsulfide has several applications in scientific research and industry:

Energy Storage: It is used in the manufacturing of cathodes for lithium-sulfur solid-state batteries.

Organic Synthesis: It serves as a precursor or catalyst in the synthesis of sulfur-containing compounds.

Water Treatment: It is utilized for removing phosphates and heavy metals from wastewater.

Electronics: Thin films of aluminumsulfide are used in photonics and microelectronics applications.

作用机制

The mechanism of action of aluminumsulfide involves its reactivity with moisture and acids. When exposed to moisture, it hydrolyzes to form aluminum hydroxide and hydrogen sulfide. This reaction can begin when the sulfide is exposed to the atmosphere . The hydrolysis reaction generates gaseous hydrogen sulfide, which can be toxic and requires careful handling.

相似化合物的比较

Aluminumsulfide can be compared with other similar compounds such as aluminum selenide (Al₂Se₃) and aluminum telluride (Al₂Te₃). These compounds share similar structural chemistry but differ in their reactivity and applications. For instance, aluminum selenide and aluminum telluride are used in different semiconductor applications due to their unique electronic properties .

属性

分子式 |

Al2S3 |

|---|---|

分子量 |

150.2 g/mol |

InChI |

InChI=1S/2Al.S2.S/c;;1-2; |

InChI 键 |

VCXPTAHFWKMRAZ-UHFFFAOYSA-N |

规范 SMILES |

[Al]=S.[Al]=S=S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)

![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)

![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)